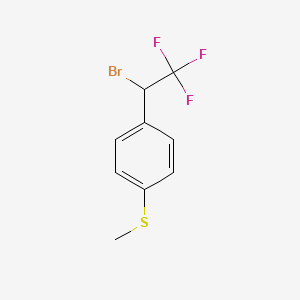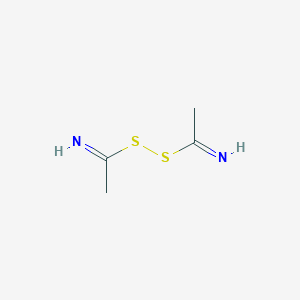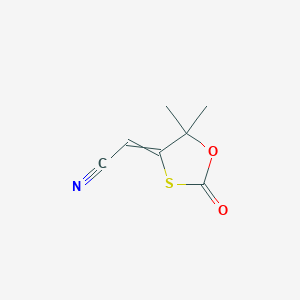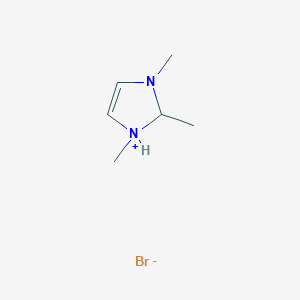
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.
2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.
Uniqueness
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
112473-63-9 |
|---|---|
Fórmula molecular |
C11H16NO4- |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1 |
Clave InChI |
NFJHOXIRCKKEGN-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)








![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
